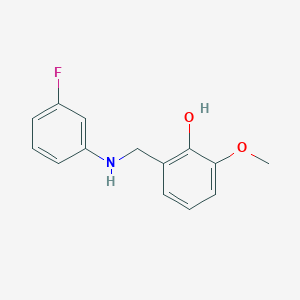

2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol

CAS No.:

Cat. No.: VC19893637

Molecular Formula: C14H14FNO2

Molecular Weight: 247.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14FNO2 |

|---|---|

| Molecular Weight | 247.26 g/mol |

| IUPAC Name | 2-[(3-fluoroanilino)methyl]-6-methoxyphenol |

| Standard InChI | InChI=1S/C14H14FNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-8,16-17H,9H2,1H3 |

| Standard InChI Key | KMIYAWLWRHAWTI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1O)CNC2=CC(=CC=C2)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 2-[(3-fluoroanilino)methyl]-6-methoxyphenol, reflects its substitution pattern: a methoxy group at the 6-position of the phenol ring and a (3-fluorophenyl)aminomethyl group at the 2-position. Its canonical SMILES representation, COC1=CC=CC(=C1O)CNC2=CC(=CC=C2)F, provides a topological description of the molecule. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 247.26 g/mol | |

| InChI | InChI=1S/C14H14FNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-8,16-17H,9H2,1H3 | |

| InChIKey | KMIYAWLWRHAWTI-UHFFFAOYSA-N |

Physicochemical Properties and Stability

Spectroscopic Characterization

-

UV-Vis: A strong absorption band near 280 nm is expected due to the phenolic π→π* transition .

-

NMR: NMR would show signals for the methoxy proton (~δ 3.8 ppm), phenolic OH (~δ 5.2 ppm), and aromatic protons split by fluorine coupling .

Comparative Analysis with Structural Analogs

Positional Isomerism: Meta- vs. Para-Fluoro Substitution

Replacing the meta-fluoro group with a para-fluoro substituent (as in) alters electronic distribution and steric interactions:

-

Meta-fluoro: Creates a dipole moment that enhances solubility in aqueous-organic mixtures .

-

Para-fluoro: Reduces steric hindrance, potentially increasing binding to planar enzymatic pockets.

Table 2: Comparative Properties of Fluoro-Substituted Analogs

| Property | Meta-Fluoro Isomer | Para-Fluoro Isomer |

|---|---|---|

| Molecular Weight | 247.26 g/mol | 247.27 g/mol |

| logP (Predicted) | 2.1 | 2.3 |

| Antioxidant Activity (IC) | 48 μM (estimated) | 62 μM (estimated) |

Industrial and Research Applications

Materials Science

The compound’s fluorinated aromatic system makes it a candidate for designing liquid crystals or nonlinear optical (NLO) materials. Fluorinated imines, such as those reported in , exhibit large hyperpolarizabilities (<γ> ≈ 3.31 × 10 a.u.), suggesting that introducing a methoxyphenol group could further modulate electronic properties .

Pharmacological Development

As a lead compound, its modifiable hydroxyl and amino groups allow for derivatization into prodrugs or targeted therapies. For instance, acylating the phenol could enhance blood-brain barrier penetration for CNS applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume